Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is a synthetic compound belonging to the phenylpropanoic acid class, structurally related to cinnamic acid derivatives. This class of molecules is known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] However, for any novel compound, the transition from a promising hit in a phenotypic screen to a viable drug candidate is critically dependent on the identification and validation of its molecular target(s). A definitive understanding of the mechanism of action is essential for lead optimization, predicting on- and off-target effects, and designing rational clinical strategies.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (hereafter referred to as 'Compound X'). We move beyond a simple listing of techniques, instead presenting an integrated, multi-phase strategy that begins with broad, unbiased screening and progresses to specific, hypothesis-driven validation. The causality behind experimental choices is explained, and detailed, self-validating protocols for key assays are provided to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of a Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry.[3] Their foundational scaffold serves as a versatile template for developing agents with diverse pharmacological profiles.[1] Studies have demonstrated that derivatives of phenylpropanoic and cinnamic acid can modulate key pathological processes by interacting with a range of biological targets, including enzymes in inflammatory pathways, protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[3][4][5][6] For example, some derivatives act as potent agonists for the free fatty acid receptor 1 (FFA1/GPR40), a target for type 2 diabetes, while others are activators of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism.[7][8]
Compound X, with its unique 3-(2-Methoxyethoxy)phenyl substitution, possesses a distinct physicochemical profile that may confer novel target specificity and therapeutic potential. The primary challenge, and the focus of this guide, is the deconvolution of its molecular mechanism. Modern drug discovery has shifted from a reliance on target-based screening to include phenotypic screening, which can identify compounds with desired effects without a priori knowledge of the target.[9] This approach, however, necessitates a robust downstream workflow to identify the molecular target, a process that can be a major bottleneck.[9] This document outlines such a workflow, designed to efficiently and accurately elucidate the targets of Compound X.
Hypothesized Target Classes: A Literature- and Structure-Based Rationale
The chemical structure of Compound X provides the initial clues for hypothesizing its potential biological targets. By analyzing its core scaffold and comparing it to compounds with known mechanisms, we can prioritize several target families for investigation.
| Potential Target Class | Rationale and Supporting Evidence | Key References |
| Inflammatory Enzymes | Phenylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often target cyclooxygenase (COX) enzymes.[2] A structurally similar compound, (E)-3-(3-methoxyphenyl) propenoic acid, has demonstrated COX-2 inhibitory activity.[10] | [2][10][11] |
| Protein Kinases | Cinnamic acid derivatives have been successfully developed as inhibitors of various oncogenic protein kinases, which are central regulators of cell signaling.[3][6] Their ability to interfere with ATP binding or act via other mechanisms makes them attractive for cancer therapy. | [3][6][12] |
| G-Protein Coupled Receptors (GPCRs) | Specific phenylpropanoic acid derivatives have been identified as potent agonists for GPCRs, such as FFA1 (GPR40), which is involved in glucose-stimulated insulin secretion.[4][7] This highlights a potential role in metabolic diseases. | [4][7][13] |
| Nuclear Receptors | The lipophilic nature of the phenylpropanoic acid scaffold makes it a candidate for binding to nuclear receptors like PPARs, which are ligand-activated transcription factors controlling metabolism and inflammation.[5][8] | [5][8] |
| Cytoskeletal Proteins | Certain complex cinnamoyl derivatives have been shown to exert their antiproliferative effects by acting as antitubulin agents, disrupting microtubule dynamics essential for cell division.[14][15] | [14][15] |
A Phased Strategy for Target Identification and Validation
We propose a systematic, multi-phase workflow designed to move from unbiased discovery to rigorous validation. This approach maximizes the probability of success while efficiently allocating resources. The causality of this workflow is critical: we begin with methods that require no modification to the compound to cast a wide net for potential binders, then use this information to confirm engagement in a physiological context, and finally, validate the functional consequence of that engagement.
digraph "Target_ID_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" {
label = "Phase 1: Unbiased Target Discovery";
style = "rounded";
color = "#4285F4";
bgcolor = "#FFFFFF";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
phenotypic_screen [label="Phenotypic Screening\n(e.g., Viability, Cytokine Release)"];
tpp [label="Thermal Proteome Profiling (TPP)\nIdentify thermally stabilized proteins"];
phenotypic_screen -> tpp [label="Identifies biological context"];
}
subgraph "cluster_1" {
label = "Phase 2: Target Engagement Confirmation";
style = "rounded";
color = "#34A853";
bgcolor = "#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
cetsa_wb [label="Targeted CETSA + Western Blot\nConfirm binding in intact cells"];
}
subgraph "cluster_2" {
label = "Phase 3: Functional Validation & MoA";
style = "rounded";
color = "#EA4335";
bgcolor = "#FFFFFF";
node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
biochemical_assay [label="Biochemical/Biophysical Assays\n(e.g., Enzyme Activity, Binding Affinity)"];
cellular_assay [label="Cell-Based Functional Assays\n(e.g., Phospho-protein, Reporter Gene)"];
genetic_validation [label="Genetic Validation\n(CRISPR/siRNA Knockdown)"];
biochemical_assay -> cellular_assay;
cellular_assay -> genetic_validation;
}
tpp -> cetsa_wb [label="Provides candidate targets", lhead="cluster_1"];
cetsa_wb -> biochemical_assay [label="Confirms target engagement", lhead="cluster_2"];
validated_target [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Validated Target &\nMechanism of Action"];
genetic_validation -> validated_target;
}
Target Identification & Validation Workflow.
Phase 1: Unbiased Target Discovery
The initial phase aims to identify candidate protein targets without prior bias. This is crucial for discovering potentially novel mechanisms of action.
-
Phenotypic Screening: First, establish a robust and reproducible phenotypic assay where Compound X demonstrates a clear effect. This could be an anti-proliferative effect in a panel of cancer cell lines, inhibition of lipopolysaccharide-induced cytokine release in macrophages, or activation of a metabolic pathway. This provides the biological context for subsequent target identification.
-
Thermal Proteome Profiling (TPP / CETSA-MS): This is a powerful, label-free method to identify proteins that directly or indirectly interact with a compound in a cellular environment.[16][17] The principle is that ligand binding increases the thermal stability of a target protein.[18] Cells are treated with Compound X or a vehicle control, heated across a temperature gradient, and the remaining soluble proteins are identified and quantified using mass spectrometry. Proteins that show a significant thermal shift in the presence of the compound are considered candidate targets.
Phase 2: Confirmation of Target Engagement
Data from TPP provides a list of candidate binders. This phase is designed to confirm that Compound X directly engages these candidates within intact cells, a critical step for validation.[19]
-
Cellular Thermal Shift Assay (CETSA) with Western Blot: For each high-confidence candidate from TPP, a targeted CETSA is performed.[20][21] Instead of mass spectrometry, this assay uses Western blotting with a specific antibody to detect the soluble fraction of the protein of interest after heat treatment. A shift in the melting curve upon compound treatment provides strong evidence of target engagement in a physiologically relevant setting.[18][20] This method is lower-throughput than TPP but serves as a gold-standard validation of the interaction.
digraph "CETSA_Principle" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [color="#5F6368"];
subgraph "cluster_0" {
label="No Drug (Vehicle)";
bgcolor="#F1F3F4";
node [shape=circle, style=filled, label=""];
P1 [label="Protein", fillcolor="#4285F4"];
Heat1 [label="Heat\n(Increasing Temp.)", shape=none, fontcolor="#EA4335"];
P_denatured [label="Denatured\nProtein", fillcolor="#5F6368"];
P1 -> Heat1 [style=invis];
Heat1 -> P_denatured;
}
subgraph "cluster_1" {
label="With Drug";
bgcolor="#F1F3F4";
node [shape=circle, style=filled, label=""];
P2 [label="Protein", fillcolor="#4285F4"];
Drug [label="Drug", shape=diamond, style=filled, fillcolor="#FBBC05"];
Complex [label="Protein-Drug\nComplex", shape=doublecircle, fillcolor="#34A853"];
Heat2 [label="Heat\n(Increasing Temp.)", shape=none, fontcolor="#EA4335"];
Complex_stable [label="Stabilized\nComplex", shape=doublecircle, fillcolor="#34A853"];
}
lab [label="\nLigand binding increases the temperature required to denature the target protein.", shape=none];
}
Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Validation and Mechanism of Action Elucidation
With a confirmed target, the final phase focuses on demonstrating that the interaction between Compound X and the target is responsible for the observed biological phenotype.
-
Biochemical/Biophysical Assays: If the target is an enzyme (e.g., a kinase), perform in vitro activity assays to determine if Compound X is an inhibitor or activator and to calculate its potency (IC50 or EC50).[22] Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding affinity (KD) and kinetics directly.
-
Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in a cellular context.[23]
-
For a Kinase Target: Measure the phosphorylation status of a known substrate of the kinase via Western Blot or ELISA.[23]
-
For a GPCR Target: Use reporter assays to measure changes in second messengers like cAMP or intracellular calcium.[24][25]
-
For a Nuclear Receptor Target: Employ a luciferase reporter gene assay to measure the activation or repression of target gene transcription.
-
Genetic Validation: This is the definitive step to link the target to the phenotype. Use CRISPR/Cas9 to knock out the gene encoding the target protein or siRNA to knock it down.[16][26] If the phenotypic effect of Compound X is diminished or abolished in these modified cells compared to wild-type cells, it provides conclusive evidence that the compound acts through this target.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific cell line and target of interest.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol confirms the engagement of Compound X with a specific target protein in intact cells.[20]
Materials:
-
Cell culture medium, PBS, trypsin
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of 20,000 x g at 4°C
-
BCA protein assay kit
-
SDS-PAGE equipment, PVDF membrane, Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Compound X or vehicle (DMSO) for 1 hour at 37°C to allow for compound uptake and target engagement.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 42°C to 68°C in 2°C increments). Include an unheated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[20]
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensity for each temperature point. Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.
Protocol 4.2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
This biochemical assay measures the effect of Compound X on the activity of a purified kinase by quantifying ADP production.[22]
Materials:
-
Purified active kinase and its specific substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Compound X serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Compound Addition: Add serial dilutions of Compound X or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal versus the log of Compound X concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 4.3: GPCR Activation Assay (Calcium Mobilization)
This cell-based functional assay is used to determine if Compound X acts as an agonist or antagonist on a Gq-coupled GPCR by measuring changes in intracellular calcium.
Materials:
-
Host cells expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Fluo-4 NW Calcium Assay Kit (Thermo Fisher Scientific) or similar
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Compound X serial dilutions
-
Known agonist for the target GPCR
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Plate the GPCR-expressing cells in black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 NW dye loading solution to the cells. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Agonist Mode Testing:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject serial dilutions of Compound X and monitor the fluorescence signal over time (typically 90-180 seconds). An increase in fluorescence indicates agonist activity.
-
Antagonist Mode Testing:
-
Pre-incubate the dye-loaded cells with serial dilutions of Compound X for 15-30 minutes.
-
Place the plate in the reader and establish a baseline.
-
Inject a known agonist at its EC80 concentration and monitor the fluorescence signal. A reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis: Calculate the change in fluorescence (Max - Min). For agonist mode, plot the response versus log[Compound X] to determine the EC50. For antagonist mode, plot the inhibition of the agonist response versus log[Compound X] to determine the IC50.
digraph "Gq_Pathway" {
graph [fontname="Arial", fontsize=12, rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
Agonist [label="Agonist\n(e.g., Compound X)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
GPCR [label="Gq-Coupled\nReceptor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Gq [label="Gαq", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
PLC [label="Phospholipase C\n(PLC)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ER [label="Endoplasmic\nReticulum (ER)", style="dashed"];
Ca_channel [label="IP3 Receptor", on=ER, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ca_release [label="Ca²⁺ Release", shape=none];
Response [label="Cellular Response", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Agonist -> GPCR [label="Binds"];
GPCR -> Gq [label="Activates"];
Gq -> PLC [label="Activates"];
PLC -> PIP2 [label="Cleaves"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> Ca_channel [label="Binds to"];
Ca_channel -> Ca_release [label="Opens"];
Ca_release -> Response [label="Triggers"];
}
Generic Gq-coupled GPCR signaling pathway.
Conclusion
The systematic identification and validation of therapeutic targets are paramount in modern drug discovery. For a novel molecule like 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, a structured approach grounded in robust, orthogonal methodologies is essential to unlock its full therapeutic potential. The workflow detailed in this guide—progressing from unbiased, proteome-wide screening to specific target engagement and functional validation—provides a rigorous and efficient path to elucidate its mechanism of action. By combining label-free techniques like TPP and CETSA with traditional biochemical and genetic methods, researchers can build a compelling, data-driven case for a specific molecular target, paving the way for informed lead optimization and future clinical development.
References
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.).
- Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
- Drug Target Identification Methods | MtoZ Biolabs. (n.d.).
- Potential therapeutic targets of cinnamic acid derivatives in acne... - ResearchGate. (n.d.).
- Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
- Identification of drug targets and their mechanisms of action - IUBMB review. (n.d.).
- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. (2012, April 26).
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corporation. (n.d.).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).
- Screening assays for tyrosine kinase inhibitors: A review - PubMed. (2023, January 20).
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (n.d.).
- Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed. (2019).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
- Targeted Kinase Inhibitor Activity Screening - BOC Sciences. (n.d.).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed. (2003, August 14).
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
- Newer phenylpropanoic acid derivative as based hypolipidemic agent. (n.d.).
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - MDPI. (n.d.).
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed. (n.d.).
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects# | Bentham Science. (n.d.).
- Analysis of GPCR signaling pathway - Aperbio. (n.d.).
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020, March 30).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
- Cellular thermal shift assay - Wikipedia. (n.d.).
- GPCRs (G Protein Coupled Receptors): A Guide - Assay Genie. (2023, June 28).
- GPCR Signaling Pathway - GeeksforGeeks. (2023, February 6).
- G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC. (2021, May 17).
- GPCRs: the pathway to discovery. - Revvity. (n.d.).
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed. (2011).
- Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC. (n.d.).
- Multimodal mechanism of action of the GSK-3 inhibitor 9-ING-41 (elraglusib) includes an immunomodulatory component: preliminary results from the 1801 phase 1/2 trial - Actuate Therapeutics. (n.d.).
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. (n.d.).
- Growth inhibitory activities of oxyprenylated and non-prenylated naturally occurring phenylpropanoids in cancer cell lines - PubMed. (n.d.).
- Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species - MDPI. (2018, April 24).
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.).
- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC. (n.d.).
- View MeSH Trace. (n.d.).
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (n.d.).
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]
- 12. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Analysis of GPCR signaling pathway [aperbio.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. drughunter.com [drughunter.com]